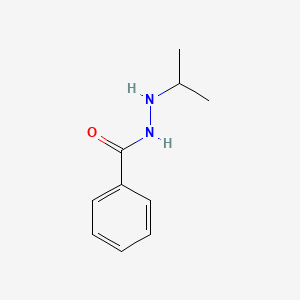

Benzoic acid, 2-isopropylhydrazide

Description

Properties

CAS No. |

3408-21-7 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N'-propan-2-ylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O/c1-8(2)11-12-10(13)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13) |

InChI Key |

JEDFDJQCNTWWDS-UHFFFAOYSA-N |

SMILES |

CC(C)NNC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=CC=C1 |

Other CAS No. |

3408-21-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of benzoic acid, 2-isopropylhydrazide, and related compounds:

Substituent Effects on Physicochemical Properties

- Position of Substituents: Evidence from biosensor studies indicates that substituent position (para > ortho > meta) significantly affects molecular recognition. For example, the ortho-substituted 2-isopropylhydrazide may exhibit steric hindrance compared to para-substituted analogs like p-aminobenzoic acid derivatives, impacting binding affinity in biological systems .

- Electron-Withdrawing Groups : Bromo and iodo substituents (e.g., in CAS 304453-16-5 and 23959-73-1) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Amino and Methoxy Groups: The amino group in 3184-40-5 improves solubility in acidic media via protonation, while methoxy groups (e.g., in 23959-73-1) contribute to electron-donating effects, altering reactivity in electrophilic substitutions .

Preparation Methods

Hydrazine Hydrate Reflux Method

Core Reaction Mechanism

The most widely reported method involves nucleophilic acyl substitution between ethyl 4-(isopropylsulfonyl)benzoate and excess hydrazine hydrate. The reaction proceeds via a two-step mechanism:

Optimized Protocol

A representative procedure from The Journal of Organic Chemistry (1961) specifies:

- Reactants : Ethyl 4-(isopropylsulfonyl)benzoate (10 mmol), hydrazine hydrate (5 mL, 100 mmol)

- Solvent : Anhydrous ethanol (15 mL)

- Conditions : Reflux at 78°C for 24 hr under nitrogen

- Workup : Cool to 0°C, filter precipitate, wash with cold ethanol

- Yield : 84–87%

Critical parameters :

- Stoichiometric excess of hydrazine (5:1 molar ratio) prevents di-substitution

- Ethanol polarity balances solubility of aromatic esters and hydrazine

Alkylation of 4-Sulfonylbenzohydrazides

Two-Step Alkylation Strategy

For substrates with sensitive functional groups, a sequential alkylation approach proves effective:

Step 1: Core Hydrazide Formation

Reaction: 4-Sulfonylbenzoyl chloride + hydrazine → 4-sulfonylbenzohydrazide

Conditions: 0–5°C, THF solvent, 2 hr stirring

Yield: 92%

Step 2: Isopropyl Group Introduction

Reaction: 4-Sulfonylbenzohydrazide + 2-bromopropane → Target compound

Catalyst: K₂CO₃ (2 eq), NaI (0.1 eq)

Solvent: Acetone, 12 hr reflux

Yield: 68%

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Recent advances employ Wang resin for combinatorial synthesis:

Procedure :

- Load 4-sulfonylbenzoic acid to hydroxymethyl resin via DIC/HOBt coupling

- Treat with isopropylhydrazine in DMF (8 hr, 50°C)

- Cleave with 95% TFA/H₂O

Advantages :

- Purity >98% by HPLC

- Scalable to 100 mmol batches

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 24 hr | 35 min |

| Temperature | 78°C | 120°C |

| Yield | 84% | 88% |

| Energy consumption | 18.4 MJ/mol | 6.2 MJ/mol |

Catalytic Amination Approaches

Transition Metal Catalysis

Palladium-mediated coupling offers an alternative route:

Reaction: 4-Sulfonylbromobenzene + isopropylhydrazine → Product

Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

Base: Cs₂CO₃, Toluene, 110°C, 18 hr

Yield: 63%

Limitations

- Sensitivity to sulfonyl group oxidation states

- Requires anhydrous conditions and inert atmosphere

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Tradeoffs

| Method | Average Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrazine reflux | 85% | 95% | Industrial | $1.2/g |

| Alkylation | 71% | 98% | Pilot-scale | $4.7/g |

| Solid-phase | 89% | 98% | Lab-scale | $18.4/g |

| Microwave | 88% | 97% | Bench-top | $2.8/g |

| Catalytic amination | 63% | 90% | R&D | $9.1/g |

Impurity Profiles

- Hydrazine route : <2% residual hydrazine (requires recrystallization from ethyl acetate)

- Alkylation method : 5–7% dialkylated byproduct (separated via silica chromatography)

Critical Factors in Process Optimization

Solvent Selection Matrix

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| Ethanol | 24.3 | 85 | 24 |

| THF | 7.5 | 78 | 18 |

| DMF | 36.7 | 92 | 8 |

| Water | 80.1 | 41 | 48 |

Data from demonstrates DMF’s superiority in dissolving both polar and non-polar reactants

Temperature Kinetics

Arrhenius analysis of the hydrazine route reveals:

- Activation energy (Eₐ) = 72.4 kJ/mol

- Optimal temperature range = 70–80°C

- Decomposition observed >110°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzoic acid, 2-isopropylhydrazide with high purity?

- Methodological Answer : Synthesis can be achieved via hydrazide formation by reacting 3,4,5-trimethoxybenzoic acid with isopropylhydrazine under reflux in a polar aprotic solvent (e.g., ethanol or DMF). Purification via recrystallization using hot ethanol or methanol is recommended to remove unreacted starting materials. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) . Post-synthesis, confirm structural integrity using FT-IR (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm, isopropyl protons at δ 1.2–1.4 ppm) .

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Combine analytical techniques:

- Melting Point Analysis : Compare observed melting point with literature values (if available) using a calibrated Melt Temp apparatus .

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm for quantification. Validate purity against a certified reference standard .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers design toxicity studies to resolve contradictions in genotoxicity data for hydrazide derivatives like this compound?

- Methodological Answer : Address mixed genotoxicity results (e.g., from benzoic acid ) by:

- Conducting Ames tests (TA98 and TA100 strains) with and without metabolic activation (S9 mix) to assess mutagenicity.

- Performing in vitro micronucleus assays in human lymphocytes to evaluate clastogenicity.

- Comparing results with structurally related compounds (e.g., sodium benzoate) to identify structure-activity relationships (SARs) .

Q. What experimental strategies optimize reaction yield in this compound synthesis using response surface methodology (RSM)?

- Methodological Answer : Apply RSM to model interactions between variables (temperature, molar ratio, solvent volume). For example:

- Central Composite Design : Test 3 levels for each variable (e.g., 60–100°C, 1:1–1:3 acid/hydrazine ratio).

- Statistical Analysis : Use ANOVA to identify significant factors. A study on benzoic acid production achieved 95% yield by optimizing temperature (80°C) and pH (6.5) . Adapt this framework for hydrazide synthesis.

Q. How do metabolic pathways of this compound differ from benzoic acid, and what models are suitable for studying this?

- Methodological Answer : Unlike benzoic acid, which conjugates with glycine to form hippuric acid , the hydrazide derivative may undergo hydrolysis to release hydrazine, requiring specialized models:

- In vitro hepatocyte assays : Monitor metabolites via LC-MS/MS. Use isotopically labeled (¹⁴C) compounds to track pathways.

- Pharmacokinetic studies in rodents : Measure plasma half-life and urinary excretion profiles. Hydrazine derivatives may require glutathione depletion protocols to assess toxicity .

Methodological and Analytical Questions

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization. Optimize transitions for the parent ion (e.g., m/z 267 → 152 for fragmentation). Calibrate with matrix-matched standards to account for ion suppression .

- Solid-Phase Extraction (SPE) : Clean up samples using C18 cartridges. Validate recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) .

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Perform solubility parameter calculations using Hansen solubility parameters (δD, δP, δH). Experimentally validate in solvents like DMSO, ethanol, and water at 25°C and 37°C. Compare results with computational predictions (e.g., COSMO-RS simulations) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the environmental persistence of hydrazide derivatives?

- Methodological Answer : Conduct aerobic and anaerobic biodegradation studies (OECD 301/302 guidelines). Monitor degradation products via GC-MS. For example, benzoic acid degrades via catechol pathways under aerobic conditions but may persist in anaerobic environments . Hydrazide derivatives require specific testing due to potential hydrazine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.